molecular formula C14H20O10 B1310597 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose CAS No. 4692-12-0

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose

Cat. No. B1310597
CAS RN: 4692-12-0
M. Wt: 348.3 g/mol
InChI Key: SHBHJRVMGYVXKK-KSTCHIGDSA-N
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Description

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is a chemically modified form of glucose, where the hydroxyl groups are protected by acetyl groups. This modification is significant in the field of organic chemistry, particularly in the synthesis of oligosaccharides, as it increases the stability of the glucose molecule and allows for selective reactions at specific sites on the molecule.

Synthesis Analysis

The synthesis of derivatives of 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose has been explored in various studies. For instance, the regioselective hydrolysis of penta-O-acetyl-alpha-D-glucopyranose using immobilized lipases from Candida cilindracea in aqueous media has been shown to be an effective method for producing 1,2,3,6-tetra-O-acetyl-alpha-D-glucopyranoses, which are valuable intermediates in oligosaccharide synthesis . Additionally, the synthesis of 1-thio-β-D-glucopyranosyl esters of N-protected amino acids has been achieved by condensation reactions involving 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, demonstrating the versatility of these acetylated glucose derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions of the glucose molecule. This structure is crucial for its reactivity and stability, as the acetyl groups serve as protecting groups that can be selectively removed or modified to facilitate the synthesis of more complex molecules.

Chemical Reactions Analysis

Chemical reactions involving 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose derivatives are central to the synthesis of various oligosaccharides. For example, 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose has been tested as a glycosyl donor in the synthesis of oligosaccharides using a ferric chloride-catalyzed coupling reaction . The study demonstrated that this derivative can be used to obtain good to excellent yields of beta-linked disaccharides, although stereoselectivity may be an issue with certain acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose derivatives are influenced by the acetyl protecting groups. These groups not only enhance the molecule's stability but also affect its solubility and reactivity. The selective deacetylation of these molecules can be controlled by the reaction conditions, such as pH, as seen in the regioselective hydrolysis by lipases . The acetyl groups also play a role in the reactivity of the molecule in condensation reactions and in the stability of the resulting glycosyl donors in oligosaccharide synthesis .

Scientific Research Applications

Synthesis of Glycosides and Derivatives

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is a key intermediate in the synthesis of various glycosides and derivatives. For instance, it has been utilized in the synthesis of tetra-O-acetyl-1-thio-α-d-glucopyranose by reaction with N,N-dimethylthioformamide, highlighting its role in preparing thio-linked sugars with potential biological activities (Fujihira et al., 2003). Similarly, its application in creating diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives demonstrates its significance in synthesizing compounds with antitumor activities (Myszka et al., 2003).

Chemoenzymatic Synthesis

The compound also finds application in chemoenzymatic synthesis processes. For example, a study described the regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilized lipases to synthesize protected glucopyranoses bearing a free secondary C-4 hydroxyl group, showcasing its utility in creating building blocks for glycoderivatives (Terreni et al., 2002).

Improved Synthesis Processes

Research has focused on improving the synthesis processes involving 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose to enhance yields and environmental safety. An example includes the optimized synthesis for 2,3,4,6-tetra-Oacetyl-β-D-glucopyranose, which resulted in higher yields and a more environmentally benign process (Sun Yu, 2010).

Novel Synthetic Routes

Innovative synthetic routes using 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose have been developed to access new classes of compounds. For instance, the synthesis of glucosinolates deuterium labelled in the glucose fragment for use as internal standards in MS-based analytical methods demonstrates the compound's versatility in synthetic organic chemistry (Robertson & Botting, 2006).

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHJRVMGYVXKK-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281122
Record name α-D-Glucopyranose, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose

CAS RN

4692-12-0
Record name α-D-Glucopyranose, 1,3,4,6-tetraacetate
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Record name α-D-Glucopyranose, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Glucopyranose, 1,3,4,6-tetraacetate
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